molecular formula C20H13ClN4O4S2 B4622954 N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide

N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide

Cat. No. B4622954
M. Wt: 472.9 g/mol
InChI Key: IPPFEQIFERGWSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, similar to the target compound, often involves the condensation of appropriate thioamides with chloro or nitro-substituted phenyl rings. A study by El’chaninov et al. (2018) demonstrates the synthesis of related structures through the condensation of indazolyl with furoyl chloride, followed by treatment with phosphorus pentasulfide, highlighting a potential pathway for synthesizing the compound (El’chaninov, Aleksandrov, & Stepanov, 2018).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic techniques, including IR, NMR, and mass spectrometry. Saeed et al. (2010) detailed the crystal structure of a similar compound, providing insights into the intramolecular interactions and conformational preferences that could be expected for the target molecule (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

The reactivity of benzothiazole derivatives often includes electrophilic substitution reactions. Aleksandrov et al. (2017) discussed the electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, of benzothiazole structures, which are relevant for understanding the chemical behavior of the target compound (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of similar compounds are often elucidated through their synthesis and structural characterization. The analysis by Saeed and Wong (2012) on thiazole derivatives provides a foundation for understanding the solubility, melting point, and other physical properties related to the target compound (Saeed & Wong, 2012).

Chemical Properties Analysis

The chemical properties, including stability, reactivity towards various reagents, and potential for forming derivatives, can be inferred from studies on benzothiazole and furamide derivatives. The work by Fathalla et al. (2012) on the synthesis and reactivity of benzothiazole thioureas underlines the versatile chemical behavior, which is pertinent to the compound of interest (Fathalla, Ali, Marek, & Pazdera, 2012).

Scientific Research Applications

Synthesis of Complex Benzothiazole Derivatives

Researchers have explored the synthesis of complex benzothiazole derivatives, emphasizing the methodologies to create compounds with potential biological activities. For instance, El’chaninov et al. (2018) detailed the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through a series of reactions starting from N-methylation, reduction, condensation, and finally, Jacobson oxidation. This process illustrates the intricate steps involved in constructing benzothiazole derivatives with specific functional groups that could be pivotal in pharmacological contexts (El’chaninov, Aleksandrov, & Stepanov, 2018).

Reactivity and Transformation Studies

Further research by El’chaninov and Aleksandrov (2017) on the fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole showcases the reactivity and potential transformations of benzothiazole derivatives. This study highlights how methylated benzimidazole reacts with furan-2-carbonyl chloride and subsequent treatment with P2S5 leads to cyclization products, demonstrating the versatility of benzothiazole compounds in synthetic chemistry (El’chaninov & Aleksandrov, 2017).

Antimicrobial and Antitumor Activities

Patel and Shaikh (2010) synthesized 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides to evaluate their in vitro antimicrobial activity. This research underlines the importance of benzothiazole derivatives in developing new antimicrobial agents, showing some compounds had activity comparable to standard drugs, illustrating the pharmaceutical application potential of such derivatives (Patel & Shaikh, 2010).

Green Chemistry Approaches

Gao et al. (2020) discussed recent advances in synthesizing benzothiazole compounds via green chemistry approaches. This review highlights environmentally friendly methods for creating benzothiazole derivatives, essential for sustainable development in chemical synthesis and pharmaceuticals (Gao, Liu, Zuo, Feng, & Gao, 2020).

properties

IUPAC Name

N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O4S2/c1-10-7-17-14(9-13(10)21)22-20(31-17)24-19(30)23-18(26)16-6-5-15(29-16)11-3-2-4-12(8-11)25(27)28/h2-9H,1H3,(H2,22,23,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPFEQIFERGWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=S)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide
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N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide
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N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide
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N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide
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N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide
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N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide

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